

# (R)-(+)-Dimethindene maleate physicochemical properties

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Compound of Interest		
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An In-depth Technical Guide on the Physicochemical Properties of **(R)-(+)-Dimethindene**Maleate

This technical guide provides a comprehensive overview of the core physicochemical properties of **(R)-(+)-Dimethindene maleate**, tailored for researchers, scientists, and professionals in drug development. This document delves into quantitative data, experimental methodologies, and relevant biological pathways to offer a thorough understanding of this compound.

## Introduction

Dimethindene is a first-generation antihistamine and anticholinergic agent.[1][2] It functions as a selective histamine H1 receptor antagonist, blocking the action of endogenous histamine to provide relief from allergic reactions.[2] It is used orally and topically to treat pruritus (itching), urticaria, seasonal rhinitis, and other allergic conditions.[1][3] Dimethindene exists as a racemic mixture; the (R)-(-)-enantiomer is primarily responsible for the histamine H1 receptor binding activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1] [2] This guide focuses on the maleate salt form of the (R)-(+)-enantiomer.

# **Physicochemical Properties**

The fundamental physicochemical characteristics of **(R)-(+)-Dimethindene maleate** are summarized in the table below. These properties are crucial for understanding the compound's



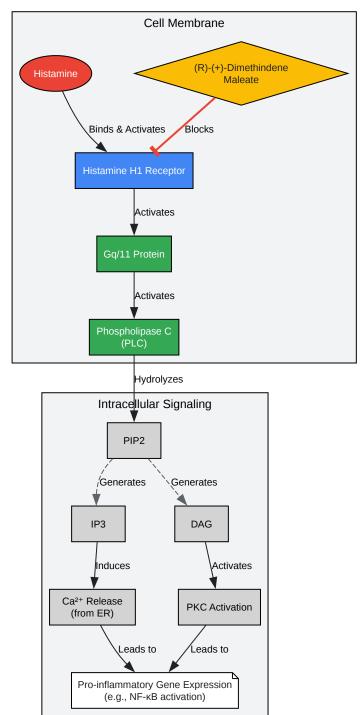
behavior in various biological and chemical systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference(s)
Molecular Formula	C24H28N2O4 (C20H24N2 · C4H4O4)	[4][5][6]
Molecular Weight	408.49 g/mol	[5][7]
Appearance	Solid, Off-white to light yellow powder	[5][7]
Melting Point	158 °C (for racemic dimethindene)	[1][2]
Solubility	Water: 2 mg/mL[5] DMSO: 20 mg/mL[5], 100 mg/mL (with ultrasonic)[7] Methanol: Slightly Soluble (0.1-1 mg/ml) [6]	[5][6][7]
pKa (Strongest Basic)	9.7 (Predicted)	[8]
logP	4.03 (Predicted)	[2][8]
CAS Number	136152-64-2	[7]

# **Signaling Pathway**

(R)-(+)-Dimethindene primarily exerts its therapeutic effects by acting as an antagonist at the histamine H1 receptor. This action inhibits the downstream signaling cascade typically initiated by histamine binding, which is central to the manifestation of allergic symptoms.





Mechanism of Action: (R)-(+)-Dimethindene Maleate

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Caption: Histamine H1 Receptor Antagonism by (R)-(+)-Dimethindene Maleate.



## **Experimental Protocols**

The determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data accuracy and reproducibility.

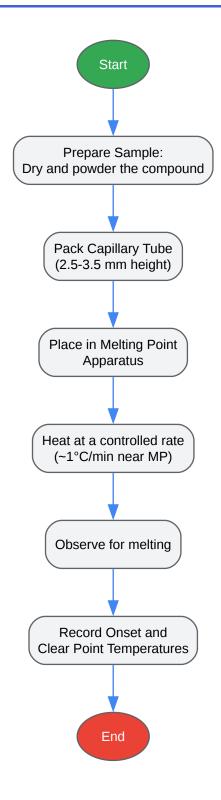
## **Melting Point Determination (Capillary Method)**

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[9][10][11]

### Methodology:

- Sample Preparation: A small amount of the dry, powdered (R)-(+)-Dimethindene maleate is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2.5-3.5 mm.[10][12]
- Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[10] The assembly is immersed in a heat-transfer fluid (like liquid paraffin) or situated within the apparatus's oven.[10]
- Heating: The temperature is raised at a controlled rate, typically around 1°C per minute, especially when approaching the expected melting point.[12]
- Observation: The temperature at which the substance first begins to liquefy (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded.[12] The range between these two temperatures constitutes the melting range. A narrow range is indicative of high purity.[9]





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Caption: Workflow for Melting Point Determination via the Capillary Method.

## **Aqueous Solubility Determination (Shake-Flask Method)**



The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of a compound's thermodynamic solubility limit in a given solvent.[13]

#### Methodology:

- System Preparation: An excess amount of (R)-(+)-Dimethindene maleate is added to a flask containing a specific volume of the aqueous medium (e.g., phosphate buffer at pH 7.4).
   [13][14] For biopharmaceutics classification, solubility is tested across a pH range of 1.2–6.8 at 37 ± 1 °C.[13]
- Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  [13]
- Phase Separation: The suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
- Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[13]

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[15][16]

#### Methodology:

Solution Preparation: A precise amount of (R)-(+)-Dimethindene maleate is dissolved in a suitable solvent (often water or a co-solvent system) to create a solution of known concentration (e.g., 1mM).[15] The ionic strength of the solution is kept constant using an inert salt like KCI.[15]



- Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[16]
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.[16]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[16][17]

## **LogP Determination (Shake-Flask Method)**

The partition coefficient (P) or its logarithm (logP) quantifies the lipophilicity of a compound, which is critical for predicting its membrane permeability and overall ADME properties.[18][19]

### Methodology:

- Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a buffer like PBS at pH 7.4), are pre-saturated with each other by vigorous mixing followed by separation. [14]
- Partitioning: A known amount of (R)-(+)-Dimethindene maleate is dissolved in one of the
  phases (usually the one in which it is more soluble). This solution is then combined with a
  specific volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[14]
- Phase Separation: The two phases are carefully separated after the emulsion has cleared.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[14]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18][19]



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